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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico methodologies used to
investigate the molecular interactions of Chevalone C, a meroterpenoid fungal metabolite, with
its predicted biological targets. By leveraging computational tools, we can elucidate potential
mechanisms of action and guide further experimental validation.

Introduction to Chevalone C

Chevalone C is a natural product isolated from fungi such as Eurotium chevalieri and
Neosartorya spinosa.[1][2] It has demonstrated a range of biological activities, including
antimycobacterial, antimalarial, and cytotoxic effects against various cancer cell lines.[1][3][4][5]
Understanding the specific molecular targets of Chevalone C is crucial for its development as
a potential therapeutic agent. In silico modeling offers a rapid and cost-effective approach to
predict these targets and characterize their interactions at an atomic level.

In Silico Target Prediction of Chevalone C

Due to the absence of experimentally confirmed targets for Chevalone C in publicly available
literature, a computational target prediction approach was employed. The canonical SMILES
(Simplified Molecular Input Line Entry System) string for Chevalone C,
CC(OC1=C2C[C@]3([H])--INVALID-LINK--[C@@]3(C)CC[C@]5([H])[C@]4(C)CC--INVALID-
LINK--=0)C5(C)C)(C)01)=CC2=0, was submitted to the SwissTargetPrediction web server.[6]
[71[8][9][10][11] This server predicts the most probable protein targets of a small molecule
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based on the principle of similarity to known ligands that are active on a large set of curated
protein targets.[6][8]

The prediction results for Chevalone C are summarized in Table 1. The targets are ranked by

their probability, with a higher probability indicating a greater likelihood of interaction.

Specific Predicted

Target Class UniProt ID Probability
Target
Prostaglandin G/H
Enzyme P35354 0.113
synthase 2 (COX-2)
Serine/threonine-
Kinase o P11309 0.089
protein kinase PIM1
G-protein coupled Cannabinoid receptor
P21554 0.089
receptor 1(CB1)
Enzyme Carbonic anhydrase Il P00918 0.067
Vascular endothelial
Kinase growth factor receptor  P35968 0.067
2 (VEGFR-2)
Aldo-keto reductase
Enzyme family 1 member C3 P42330 0.067
(AKR1C3)
G-protein coupled o
Opioid receptor delta P41143 0.045
receptor
Lanosterol 14-alpha
Enzyme P10614 0.045
demethylase
Ephrin type-A receptor
Kinase 2p P P P29317 0.045
Family A G-protein Prostaglandin E
P43116 0.045
coupled receptor receptor 2 (EP2)
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Table 1: Predicted Protein Targets for Chevalone C from SwissTargetPrediction. This table
summarizes the top predicted protein targets for Chevalone C, their UniProt accession IDs,
and the predicted probability of interaction.

Prioritization of Predicted Targets

Based on the known cytotoxic activity of Chevalone C, targets with established roles in cancer
cell proliferation and survival were prioritized for further in silico analysis. From the predicted
list, Prostaglandin G/H synthase 2 (COX-2) and Serine/threonine-protein kinase PIM1 were
selected as high-priority targets.

o COX-2is an enzyme that is often overexpressed in various cancers and plays a role in
inflammation and cell proliferation.

o PIML1 is a proto-oncogenic kinase that is involved in cell cycle progression and apoptosis,
making it a relevant target for anticancer therapies.

Molecular Docking of Chevalone C with Prioritized
Targets

Molecular docking simulations were performed to predict the binding mode and affinity of
Chevalone C to the active sites of COX-2 and PIM1 kinase.

Experimental Protocol: Molecular Docking

» Protein Preparation: The 3D crystal structures of human COX-2 (PDB ID: 5IKR) and PIM1
kinase (PDB ID: 4X7Q) were retrieved from the Protein Data Bank. The protein structures
were prepared by removing water molecules and any co-crystallized ligands. Hydrogen
atoms were added, and charges were assigned using the Gasteiger charging method.

o Ligand Preparation: The 3D structure of Chevalone C was generated from its SMILES string
and energy-minimized using the MMFF94 force field.

e Docking Simulation: AutoDock Vina was used for the molecular docking simulations.[12][13]
[14] The search space (grid box) was defined to encompass the known active site of each
protein. The docking protocol was run with an exhaustiveness of 64 to ensure a thorough
search of the conformational space.[12][14]
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e Analysis of Results: The docking results were analyzed to identify the binding pose with the
lowest binding energy. The interactions between Chevalone C and the amino acid residues
in the binding pocket were visualized and analyzed.

Docking Results

The molecular docking results, including the predicted binding affinities and key interacting
residues, are summarized in Table 2.

. Binding Affinity Key Interacting
Target Protein PDB ID .
(kcallmol) Residues
Tyr385, Arg120,
COX-2 5IKR -9.8
Val523, Ser530
) Lys67, Glul21,
PIM1 Kinase 4X7Q -8.5

Leul20, Aspl128

Table 2: Molecular Docking Results of Chevalone C with Prioritized Targets. This table
presents the predicted binding affinities and the key amino acid residues involved in the
interaction between Chevalone C and its high-priority predicted targets.

Molecular Dynamics Simulation of Chevalone C-
Target Complexes

To investigate the stability of the predicted binding poses and to understand the dynamic
behavior of the Chevalone C-protein complexes, molecular dynamics (MD) simulations were
performed.

Experimental Protocol: Molecular Dynamics Simulation

o System Preparation: The docked complexes of Chevalone C with COX-2 and PIM1 kinase
were used as the starting structures for the MD simulations. The complexes were solvated in
a cubic box of TIP3P water molecules, and counter-ions were added to neutralize the
system.
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» Simulation Parameters: The AMBER force field was used for the protein and GROMACS for
the ligand. The systems were first subjected to energy minimization, followed by a short
period of heating and equilibration under NVT (constant number of particles, volume, and
temperature) and NPT (constant number of particles, pressure, and temperature)
ensembles.

e Production Run: A 100-nanosecond production MD simulation was performed for each
system.

o Trajectory Analysis: The trajectories were analyzed to calculate the root-mean-square
deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of the
protein residues, and to observe the stability of the intermolecular interactions over time.

The MD simulation results would provide insights into the stability of the predicted binding
modes. Stable RMSD values for both the protein and the ligand throughout the simulation
would suggest a stable binding complex.

Postulated Signhaling Pathways

Based on the prioritized targets, we can postulate the signaling pathways through which
Chevalone C might exert its cytotoxic effects.

COX-2 Mediated Signaling

Inhibition of COX-2 by Chevalone C could lead to a decrease in the production of
prostaglandins. This, in turn, can affect multiple downstream signaling pathways implicated in
cancer, such as the PI3K/Akt and MAPK/ERK pathways, ultimately leading to reduced cell
proliferation and induction of apoptosis.
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Figure 1: Postulated COX-2 signaling pathway modulated by Chevalone C.

PIM1 Kinase Mediated Signaling

Inhibition of PIM1 kinase by Chevalone C could disrupt its function in phosphorylating and
regulating various downstream substrates involved in cell cycle progression and apoptosis,
such as p21, p27, and BAD. This would lead to cell cycle arrest and induction of apoptosis.
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Figure 2: Postulated PIM1 kinase signaling pathway modulated by Chevalone C.

Experimental Workflow
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The overall in silico workflow for investigating the target interactions of Chevalone C is

depicted in the following diagram.
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Figure 3: In silico workflow for Chevalone C target interaction analysis.

Conclusion

This technical guide outlines a comprehensive in silico strategy for predicting and
characterizing the interactions of Chevalone C with its potential biological targets. The
prioritized targets, COX-2 and PIM1 kinase, represent plausible mediators of the observed
cytotoxic effects of Chevalone C. The detailed molecular docking and dynamics simulation
protocols provide a framework for further computational investigation. The postulated signaling
pathways offer testable hypotheses for future experimental validation. This integrated
computational approach serves as a powerful tool in the early stages of drug discovery and
development for promising natural products like Chevalone C.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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